ICSN3250 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C31H41ClN4O8 |

|---|---|

Peso molecular |

633.1 g/mol |

Nombre IUPAC |

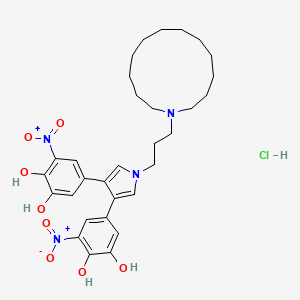

5-[1-[3-(azacyclotridec-1-yl)propyl]-4-(3,4-dihydroxy-5-nitrophenyl)pyrrol-3-yl]-3-nitrobenzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C31H40N4O8.ClH/c36-28-18-22(16-26(30(28)38)34(40)41)24-20-33(21-25(24)23-17-27(35(42)43)31(39)29(37)19-23)15-11-14-32-12-9-7-5-3-1-2-4-6-8-10-13-32;/h16-21,36-39H,1-15H2;1H |

Clave InChI |

VTTAAXQGVVGOFT-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCCN(CCCCC1)CCCN2C=C(C(=C2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-])C4=CC(=C(C(=C4)O)O)[N+](=O)[O-].Cl |

Origen del producto |

United States |

Foundational & Exploratory

ICSN3250 hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of ICSN3250 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of ICSN3250, its effects on cellular signaling pathways, and the experimental methodologies used to elucidate its function. ICSN3250 distinguishes itself from other mTOR inhibitors through a novel mechanism: the competitive displacement of phosphatidic acid (PA) from the mTOR FRB domain, leading to potent and selective cytotoxicity against cancer cells.[2][3]

Core Mechanism of Action

ICSN3250 is a specific mTOR inhibitor that functions in a manner distinct from traditional rapalogs and ATP-competitive inhibitors.[4] Its primary mechanism involves the direct targeting of the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1][3][4]

-

Competitive Displacement of Phosphatidic Acid (PA): The mTOR signaling pathway, particularly the mTORC1 complex, is activated by various upstream signals, including growth factors and amino acids. Phosphatidic acid (PA), a lipid second messenger, is a key cofactor that enhances mTORC1 kinase activity by binding directly to the FRB domain.[4] ICSN3250 competes with PA for this binding site.[1][3] By occupying the PA-binding pocket on the FRB domain, ICSN3250 prevents the binding of PA, thereby inhibiting mTORC1 activation.[3]

-

Non-Rapalog Inhibition: Unlike rapamycin and its analogs (rapalogs), which form a ternary complex with FKBP12 and the FRB domain to allosterically inhibit mTOR, ICSN3250 does not require FKBP12 for its activity. It directly binds to the FRB domain at a site that partially overlaps with the PA binding site.[4][5]

-

Molecular Interactions: Molecular docking and dynamics simulations have shown that ICSN3250 establishes specific interactions with key amino acid residues within the FRB domain.[5] These interactions stabilize the binding of ICSN3250 and effectively block the conformational changes required for mTORC1 activation by PA.[3][5]

The mTOR Signaling Pathway and ICSN3250 Intervention

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, metabolism, and survival.[1][6] Aberrant activation of this pathway is a common feature in many human cancers.[6] ICSN3250 intervenes at a critical regulatory node of this pathway.

As shown in the diagram, ICSN3250 inhibits mTORC1, preventing the phosphorylation of its key downstream effectors, p70S6K and 4E-BP1. This leads to a reduction in protein synthesis and cell proliferation and can induce autophagy.[1][5]

Quantitative Data

The potency and selectivity of ICSN3250 have been characterized in various assays.

| Parameter | Value | Cell Lines / Conditions | Reference |

| IC₅₀ | 0.6 - 77 nM | Varies by cancer cell line | [4] |

| Concentration for In Vitro Assays | 100 nmol/L | HCT116 cells | [4][5] |

| Assay | Target Cells | Non-Target Cells | Selectivity Factor | Reference |

| Cytotoxicity | Cancer Cell Lines | Noncancerous Fibroblasts | Up to 100-fold less sensitive in noncancer cells | [3] |

Experimental Protocols

The mechanism of ICSN3250 was elucidated through a series of key experiments. The generalized protocols are described below.

Cell Viability and IC₅₀ Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the drug concentration that inhibits 50% of cell growth (IC₅₀).

-

Cell Plating: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.[7]

-

Drug Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The medium is replaced with a medium containing the various drug concentrations, and the plates are incubated for 24-72 hours.[7]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[7]

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis of mTORC1 Signaling

This technique is used to detect changes in the phosphorylation state of proteins downstream of mTORC1.

-

Protocol Steps:

-

Cell Treatment: HCT116 cells are treated with 100 nmol/L ICSN3250 for a specified time (e.g., 3-24 hours).[4]

-

Lysis: Cells are washed with PBS and lysed on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[4]

-

Quantification: Protein concentration is determined using a BCA assay.[4]

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Surface Plasmon Resonance (SPR)

SPR was used to confirm the direct interaction between ICSN3250 and the mTOR protein.[5]

-

Immobilization: Recombinant mTOR protein or the isolated FRB domain is immobilized on the surface of a sensor chip.

-

Injection: A solution of ICSN3250 is flowed over the chip surface.[5]

-

Detection: The binding of ICSN3250 to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).

-

Analysis: The resulting sensorgram provides data on the association and dissociation rates, confirming a direct physical interaction.[5]

Conclusion

This compound represents a novel class of mTOR inhibitors with a distinct and compelling mechanism of action. By competitively displacing the natural activator phosphatidic acid from the FRB domain of mTOR, it effectively shuts down mTORC1 signaling. This mechanism leads to potent anti-proliferative and pro-apoptotic effects. Notably, its enhanced cytotoxicity in cancer cells compared to non-cancerous cells suggests a favorable therapeutic window, making ICSN3250 a promising candidate for further development in oncology.[2][3]

References

- 1. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Supplementary Figure S5 from mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

ICSN3250 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and known synthetic details of ICSN3250 hydrochloride, a novel and specific inhibitor of the mammalian target of rapamycin (mTOR). The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of oncology, cell biology, and medicinal chemistry.

Discovery of this compound

This compound was developed as a synthetic analogue of halitulin, a cytotoxic marine alkaloid.[1] The discovery process was rooted in the search for novel anticancer agents with improved efficacy and selectivity. While the specific lead optimization and screening cascade that led to the selection of ICSN3250 have not been detailed in the public domain, it is understood that the development was part of a broader effort to synthesize and evaluate halitulin analogues for enhanced cytotoxic properties.[1]

The primary breakthrough in the discovery of ICSN3250 was the identification of its unique mechanism of action as a specific mTOR inhibitor.[1][2] This distinguished it from other mTOR inhibitors and highlighted its potential as a new class of anticancer therapeutic.

Mechanism of Action: A Novel Approach to mTOR Inhibition

ICSN3250 is a specific inhibitor of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][3] It functions through a mechanism distinct from previously described mTOR inhibitors like rapamycin and its analogues (rapalogs) or ATP-competitive inhibitors.[1]

The core of ICSN3250's activity lies in its ability to compete with and displace phosphatidic acid (PA) from the FKBP12-rapamycin-binding (FRB) domain of mTOR.[1][2] Phosphatidic acid is a critical cofactor that promotes the activation of mTOR complex 1 (mTORC1).[1] By displacing PA, ICSN3250 prevents the activation of mTORC1, leading to the inhibition of downstream signaling pathways that are vital for cancer cell growth and proliferation.[1][2] This targeted disruption of mTORC1 signaling ultimately induces cytotoxicity specifically in cancer cells.[1] Studies have shown that noncancerous cells are significantly less sensitive to ICSN3250, suggesting a favorable therapeutic window.[1]

The inhibition of the mTORC1 pathway by ICSN3250 has been observed to induce autophagy, a cellular process of degradation and recycling of cellular components, which can contribute to its cytotoxic effects.[1]

Signaling Pathway of ICSN3250

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the reviewed scientific literature. The primary publication describing its biological activity refers to a recent synthesis but does not provide the experimental details.[1] The chemical name for ICSN3250 is given as 5,5'-(1-(3-(azacyclotridecan-1-yl)propyl)-1H-pyrrole-3,4-diyl)bis(3-nitrobenzene-1,2-diol).[4]

Further investigation into patents and supplementary materials related to the primary research did not yield a specific synthesis scheme. The synthesis of complex natural product analogues like halitulin derivatives typically involves multi-step, complex organic chemistry procedures.

Quantitative Data

The following table summarizes the available quantitative data for ICSN3250.

| Parameter | Value | Cell Lines/Conditions | Source |

| IC50 | 0.6 - 77 nM | Not specified | [1][2] |

| Effective Concentration for mTORC1 inhibition | ≥ 50 nmol/L | HCT116, TSC2+/+ MEFs | [1] |

| Concentration for in vitro assays | 100 nmol/L | HCT116, U2OS | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, based on the primary literature, the following are protocols for key biological assays used to characterize its activity.[1]

Cell Culture

-

Cell Lines: HCT116, U2OS, TSC2+/+ and TSC2-/- mouse embryonic fibroblasts (MEFs) were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplementation: The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for mTORC1 Activity

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of ICSN3250 or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of ICSN3250 or other mTOR inhibitors for the desired time period (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a crystal violet staining assay.

-

Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions and calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the characterization of a novel mTOR inhibitor like ICSN3250.

References

ICSN3250: A Halitulin Analogue Targeting mTORC1 for Cancer-Specific Cytotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ICSN3250, a synthetic analogue of the marine natural product halitulin. While halitulin is known for its cytotoxic properties, its precise mechanism of action remains to be fully elucidated. In contrast, ICSN3250 has been identified as a potent and specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This document details the unique mechanism of action of ICSN3250, which involves the displacement of phosphatidic acid (PA) from the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling and subsequent cytotoxicity, with a remarkable selectivity for cancer cells over non-cancerous cells. This guide summarizes key quantitative data, provides detailed experimental protocols for the assays used to characterize ICSN3250, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Natural products isolated from marine organisms have long been a valuable source of novel therapeutic agents, particularly in oncology. Halitulin, a cytotoxic alkaloid isolated from the marine sponge Haliclona tulearensis, has demonstrated potent anti-proliferative activity against various tumor cell lines.[1] However, a detailed understanding of its molecular mechanism has remained elusive. To explore the therapeutic potential of this structural class, synthetic analogues have been developed, leading to the discovery of ICSN3250.

ICSN3250 has emerged as a promising anti-cancer agent with a well-defined mechanism of action that distinguishes it from its natural product predecessor and other mTOR inhibitors.[2][3] This guide will delve into the core scientific findings related to ICSN3250, providing a technical resource for researchers in the field of cancer biology and drug development.

ICSN3250: A Novel mTORC1 Inhibitor

Mechanism of Action: Displacement of Phosphatidic Acid

ICSN3250 exerts its cytotoxic effects through a novel mechanism of mTORC1 inhibition. Unlike rapamycin and its analogues (rapalogs) that form a ternary complex with FKBP12 and the FRB domain of mTOR, or ATP-competitive mTOR kinase inhibitors, ICSN3250 functions by directly competing with the lipid second messenger, phosphatidic acid (PA), for binding to the FRB domain of mTOR.[2][3]

PA is a crucial activator of mTORC1, promoting its localization and activation at the lysosomal surface. By binding to a partially overlapping site within the FRB domain, ICSN3250 displaces PA, thereby preventing mTORC1 activation and downstream signaling.[2] This leads to the dephosphorylation of key mTORC1 substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately resulting in the inhibition of protein synthesis and cell growth.[2]

dot

Cancer Cell Specificity

A significant feature of ICSN3250 is its enhanced cytotoxicity specifically in cancer cells compared to non-cancerous cells. Studies have shown that non-cancer cells are up to 100-fold less sensitive to ICSN3250.[3] This selectivity is in contrast to other mTOR inhibitors that often show comparable toxicity in both cancerous and non-cancerous cell lines. The molecular basis for this cancer cell specificity is an area of ongoing investigation but may be related to the higher dependence of cancer cells on the mTOR signaling pathway for their proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ICSN3250.

Table 1: In Vitro Cytotoxicity of ICSN3250 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 0.6 - 77 |

| U2OS | Osteosarcoma | Not explicitly quantified in the provided search results |

| K562 | Chronic Myelogenous Leukemia | Not explicitly quantified in the provided search results |

| U87 | Glioblastoma | Not explicitly quantified in the provided search results |

Data extracted from studies on ICSN3250's mTOR inhibition.[1][2]

Table 2: Cytotoxicity of Halitulin in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration for Cytotoxicity (ng/mL) |

| P-388 | Murine Leukemia | 12-25 |

| A-549 | Human Lung Carcinoma | 12-25 |

| HT-29 | Human Colon Adenocarcinoma | 12-25 |

| MEL-28 | Human Melanoma | 12-25 |

Data extracted from the initial characterization of halitulin.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ICSN3250.

Cell Culture and Treatment

-

Cell Lines: HCT116, U2OS, K562, and U87 cells were obtained from the American Type Culture Collection (ATCC).[2]

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

ICSN3250 Treatment: ICSN3250 was dissolved in DMSO to prepare stock solutions. For experiments, cells were treated with various concentrations of ICSN3250 or vehicle (DMSO) for the indicated time periods.[2]

Western Blot Analysis

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[1][2]

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phospho-S6K, S6K, phospho-4EBP1, 4EBP1, mTOR). After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.[2]

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

dot

Cell Viability Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.[1]

-

Treatment: After allowing the cells to adhere, they were treated with a range of concentrations of ICSN3250.

-

Assay: Cell viability was assessed using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay. The assay measures the metabolic activity of viable cells.[4]

-

Data Analysis: The absorbance or fluorescence was measured using a plate reader, and the percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting cell viability against the logarithm of the drug concentration.

Immunoprecipitation

-

Cell Lysis: Cells were lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]

-

Antibody Incubation: The cell lysate was pre-cleared and then incubated with an antibody specific to the protein of interest (e.g., mTOR) overnight at 4°C.[1]

-

Immune Complex Capture: Protein A/G-agarose or magnetic beads were added to the lysate to capture the antibody-protein complexes.[5]

-

Washing: The beads were washed several times to remove non-specifically bound proteins.[5]

-

Elution and Analysis: The immunoprecipitated proteins were eluted from the beads and analyzed by Western blotting.[1]

Surface Plasmon Resonance (SPR)

-

Chip Preparation: A sensor chip was functionalized by immobilizing the target protein (e.g., recombinant mTOR or its FRB domain).[2]

-

Binding Analysis: A solution containing ICSN3250 was flowed over the chip surface, and the binding interaction was monitored in real-time by detecting changes in the refractive index at the chip surface.[2][6]

-

Data Analysis: The resulting sensorgrams were analyzed to determine the association and dissociation rate constants, and to calculate the binding affinity (KD).[6]

Molecular Dynamics Simulation

-

System Setup: The three-dimensional structures of the mTOR FRB domain and ICSN3250 were used to set up the simulation system. The complex was placed in a simulation box filled with water molecules and ions to mimic physiological conditions.[2][7]

-

Simulation Protocol: The system was subjected to energy minimization, followed by a period of heating and equilibration. A production simulation was then run for an extended period (e.g., nanoseconds) to observe the dynamic behavior of the complex.[7]

-

Trajectory Analysis: The simulation trajectory was analyzed to study the stability of the protein-ligand interactions, identify key interacting residues, and understand the conformational changes in the protein upon ligand binding.[7]

Halitulin: The Natural Product Precursor

Halitulin is a bisquinoline-pyrrole alkaloid that was first isolated from the marine sponge Haliclona tulearensis.[1] Initial studies demonstrated its potent cytotoxic activity against a panel of human cancer cell lines, including P-388, A-549, HT-29, and MEL-28, with effective concentrations in the range of 12-25 ng/mL.[1]

While the discovery of halitulin's cytotoxicity spurred interest in its potential as an anticancer agent, its specific molecular target and mechanism of action have not been as extensively characterized as those of its synthetic analogue, ICSN3250. The development of ICSN3250 as a potent and selective mTORC1 inhibitor highlights a successful example of utilizing a natural product scaffold to generate a drug candidate with a well-defined and novel mechanism of action. Further research is warranted to determine if halitulin itself also targets the mTOR pathway or if it possesses a distinct mode of cytotoxicity.

Conclusion and Future Directions

ICSN3250 represents a novel class of mTORC1 inhibitors with a unique mechanism of action involving the displacement of phosphatidic acid. Its remarkable selectivity for cancer cells makes it an attractive candidate for further preclinical and clinical development. The in-depth understanding of its molecular interactions with the FRB domain of mTOR provides a strong foundation for structure-based drug design and the development of next-generation inhibitors with improved potency and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular determinants of ICSN3250's cancer cell specificity. Furthermore, in vivo studies are necessary to evaluate its anti-tumor efficacy and safety profile in relevant animal models of cancer. A head-to-head comparison of the molecular mechanisms of ICSN3250 and its natural precursor, halitulin, would provide valuable insights into the structure-activity relationships within this chemical class and could guide the discovery of new therapeutic agents.

This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of targeting the mTOR pathway with novel small molecules like ICSN3250. The detailed protocols and summarized data offer a practical resource to facilitate further investigation into this promising halitulin analogue.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders - PMC [pmc.ncbi.nlm.nih.gov]

ICSN3250 Hydrochloride: A Technical Guide to its Novel Target Protein Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target protein binding and mechanism of action of ICSN3250 hydrochloride, a novel and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound presents a unique approach to mTOR inhibition, offering enhanced cytotoxicity specifically in cancer cells. This document outlines the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a halitulin analogue that functions as a selective mTOR Complex 1 (mTORC1) inhibitor.[1][2][3] Its primary target is the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5] this compound directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1][2][3][6]

The inhibitory mechanism of ICSN3250 is distinct from previously described mTOR inhibitors.[6] It acts by competing with and displacing phosphatidic acid (PA), a crucial activator of mTORC1, from the FRB domain.[1][2][3][6][7][8] This displacement prevents the activation of mTORC1, leading to downstream effects such as the induction of autophagy and G0-G1 cell-cycle arrest in cancer cells.[1][2][3] Furthermore, this compound exhibits potent cytotoxicity in cancer cells through a caspase-independent cell death mechanism.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Lines/System | Reference |

| Cellular mTORC1 Inhibition | Effective at ≥ 50 nmol/L | HCT116, U2OS | [4] |

| In Vitro mTOR Kinase Inhibition | ~10 µmol/L | In vitro kinase assay | [3] |

| Cytotoxicity (IC50) | 0.6 - 77 nM | Various cancer cell lines | [2] |

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciprofiles.com [sciprofiles.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. ICSN3250 HCl - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of ICSN3250 with the FRB Domain of mTOR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the novel mTOR inhibitor, ICSN3250, and the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR). This document details the mechanism of action, quantitative binding data, experimental protocols, and relevant signaling pathways.

Executive Summary

ICSN3250 is a potent and specific inhibitor of mTOR Complex 1 (mTORC1) that operates through a novel mechanism of action.[1][2] Unlike traditional mTOR inhibitors that target the kinase domain, ICSN3250 allosterically inhibits mTORC1 by directly binding to the FRB domain and displacing the natural activator, phosphatidic acid (PA).[1][2] This competitive displacement prevents mTOR activation, leading to downstream inhibition of protein synthesis and cell growth.[1] Notably, ICSN3250 has demonstrated selective cytotoxicity towards cancer cells.[1][3]

Quantitative Data

The following table summarizes the quantitative data regarding the inhibitory activity of ICSN3250 on mTORC1 signaling and its interaction with the mTOR FRB domain.

| Parameter | Value | Cell Line/System | Comments | Reference |

| ICSN3250 IC50 (mTORC1 activity) | 50 nM | HCT116 cells | Measured by inhibition of p-S6K (Thr389) | [1] |

| ICSN3250 IC50 (mTOR kinase activity) | >10 µM | In vitro kinase assay | Demonstrates that ICSN3250 is not a direct kinase inhibitor. | [1] |

| ICSN3250 Direct Binding | Confirmed | Surface Plasmon Resonance (SPR) | Specific interaction with full-length mTOR and the isolated FRB domain was observed. | [4] |

Mechanism of Action: Signaling Pathway

ICSN3250 exerts its inhibitory effect on the mTORC1 pathway. The following diagram illustrates the canonical mTORC1 signaling cascade and the point of intervention for ICSN3250.

Caption: mTORC1 signaling pathway and ICSN3250's point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of the ICSN3250-mTOR interaction are provided below.

Surface Plasmon Resonance (SPR)

This protocol outlines the procedure for assessing the direct binding of ICSN3250 to the mTOR FRB domain.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Detailed Methodology:

-

Immobilization: Recombinant full-length mTOR or the purified FRB domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: ICSN3250 is dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO) and serially diluted to a range of concentrations.

-

Binding Measurement: The binding analysis is performed on a Biacore instrument.

-

Association: Injections of ICSN3250 at various concentrations are flowed over the sensor surface.

-

Dissociation: Running buffer is flowed over the chip to monitor the dissociation of the compound.

-

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro mTOR Kinase Assay

This assay is used to determine if ICSN3250 directly inhibits the catalytic activity of mTOR.

Detailed Methodology:

-

Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., HCT116 cells) using an anti-Raptor antibody.

-

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant p70S6K) and ATP in a kinase reaction buffer.

-

Inhibitor Treatment: The kinase reaction is performed in the presence of increasing concentrations of ICSN3250 or a control inhibitor (e.g., rapamycin).

-

Detection of Phosphorylation: The phosphorylation of the substrate (e.g., phospho-p70S6K at Thr389) is detected by Western blotting using a phospho-specific antibody.

Immunoprecipitation of mTOR

This protocol is used to assess the integrity of the mTORC1 complex in the presence of ICSN3250.

Detailed Methodology:

-

Cell Lysis: HCT116 cells are treated with ICSN3250 (e.g., 100 nM) or a vehicle control. Cells are then lysed in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.

-

Immunoprecipitation: mTOR is immunoprecipitated from the cell lysates using an anti-mTOR antibody conjugated to protein A/G beads.

-

Western Blot Analysis: The immunoprecipitates are then analyzed by Western blotting for the presence of mTOR and the mTORC1-specific component, Raptor.

Logical Relationship: ICSN3250's Mechanism of Action

The following diagram illustrates the logical sequence of events from ICSN3250 binding to the FRB domain to the downstream cellular effects.

Caption: Logical flow of ICSN3250's mechanism of action.

Conclusion

ICSN3250 represents a new class of mTORC1 inhibitors with a distinct mechanism of action that involves the displacement of phosphatidic acid from the FRB domain.[1][2] This allosteric inhibition provides a novel approach to targeting the mTOR pathway in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on the characterization and development of next-generation mTOR inhibitors.

References

- 1. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling ICSN3250: A Technical Guide to Its Novel Mechanism of Phosphatidic Acid Displacement in mTORC1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ICSN3250, a novel and specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). Unlike conventional mTOR inhibitors, ICSN3250 employs a unique mechanism of action: the direct displacement of the lipid second messenger, phosphatidic acid (PA), from the FRB domain of mTOR. This distinct approach leads to potent and cancer-cell-specific cytotoxicity, marking a significant advancement in the development of targeted cancer therapies. This document details the core mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with ICSN3250.

Core Mechanism of Action: Competitive Displacement of Phosphatidic Acid

ICSN3250 functions as a direct antagonist of phosphatidic acid binding to the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[1][2] In normal cellular signaling, PA binding to this domain is a crucial step in the activation of mTORC1. By competitively binding to a partially overlapping site within the FRB domain, ICSN3250 effectively displaces PA, thereby preventing the activation of mTORC1.[1][2] This inhibition of mTORC1 signaling subsequently disrupts downstream cellular processes essential for cancer cell growth and survival, including protein synthesis and autophagy regulation, ultimately leading to selective cancer cell death.[1] Molecular docking and dynamics simulations have confirmed the high conformational plasticity of the FRB domain and elucidated the specific interactions of both ICSN3250 and PA with this domain.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cytotoxic activity of ICSN3250 and its binding affinity for the mTOR FRB domain.

Table 1: Cytotoxicity of ICSN3250 in Cancer vs. Non-Cancer Cell Lines

| Cell Line | Cell Type | IC50 (nmol/L) |

| HCT116 | Human Colon Carcinoma | 50 |

| U2OS | Human Osteosarcoma | 77 |

| K562 | Human Myelogenous Leukemia | 60 |

| Fibroblasts | Human Non-Cancer | >5000 |

| HUVEC | Human Non-Cancer | >5000 |

Data extracted from Nguyen et al., 2018.

Table 2: Binding Affinity of ICSN3250

| Analyte | Ligand | Binding Affinity (Kd) |

| ICSN3250 | mTOR FRB Domain | Direct interaction confirmed, specific Kd not quantified in the primary literature |

Surface Plasmon Resonance (SPR) analysis confirmed a direct interaction between ICSN3250 and the mTOR protein, specifically with the FRB domain.[1] No binding was observed with a control protein.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of ICSN3250.

Cell Culture and Treatment

-

Cell Lines: HCT116, U2OS, K562, and primary human fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and 1% penicillin-streptomycin.

-

Treatment: For experimental assays, cells were seeded and allowed to adhere overnight. ICSN3250, dissolved in DMSO, was added to the culture medium at the indicated concentrations for the specified durations. Control cells were treated with an equivalent volume of DMSO.

Western Blot Analysis

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mmol/L Tris-HCl pH 7.4, 150 mmol/L NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-S6, anti-S6, anti-LC3B, anti-p62, and anti-actin) were incubated overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Chemiluminescence was detected using an appropriate imaging system.

In Vitro mTOR Kinase Assay

-

Reaction Mixture: The kinase activity of recombinant mTOR was assayed in a buffer containing 25 mmol/L HEPES (pH 7.4), 50 mmol/L KCl, 10 mmol/L MgCl2, and 1 mmol/L DTT.

-

Procedure: Recombinant mTOR was incubated with varying concentrations of ICSN3250 for 10 minutes at room temperature. The kinase reaction was initiated by the addition of 100 µmol/L ATP and a recombinant substrate (e.g., 4E-BP1).

-

Analysis: The reaction was stopped after 30 minutes at 30°C, and the phosphorylation of the substrate was analyzed by Western blotting or a luminescence-based kinase assay kit.

Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant mTOR protein or the isolated FRB domain was immobilized on a CM5 sensor chip.

-

Binding Analysis: Various concentrations of ICSN3250 in a running buffer (e.g., HBS-EP+) were injected over the sensor chip surface.

-

Data Acquisition: The association and dissociation of ICSN3250 were monitored in real-time, and the resulting sensorgrams were used to determine the binding kinetics.

Molecular Docking and Dynamics Simulations

-

Protein Structure Preparation: The crystal structure of the mTOR FRB domain was used as the starting point.

-

Ligand Preparation: The 3D structure of ICSN3250 was generated and energy-minimized.

-

Docking: Molecular docking simulations were performed using software such as AutoDock or Glide to predict the binding mode of ICSN3250 within the FRB domain.

-

Molecular Dynamics: The stability of the predicted ICSN3250-FRB complex was assessed through molecular dynamics simulations over a timescale of at least 100 ns.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of ICSN3250 and a typical experimental workflow for its characterization.

Caption: Mechanism of ICSN3250 Action on mTORC1 Signaling.

Caption: Workflow for Characterizing ICSN3250.

References

An In-Depth Technical Guide to ICSN3250 Hydrochloride (CAS: 1561902-79-1): A Novel mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICSN3250 hydrochloride is a novel, specific inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Unlike traditional mTOR inhibitors that target the kinase domain, this compound employs a unique mechanism of action. It competitively displaces phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTOR activation and inducing cytotoxicity, particularly in cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Chemical Properties and Identification

This compound, a halitulin-analogue, is a complex heterocyclic compound.[5][6] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1561902-79-1[7] |

| Molecular Formula | C31H41ClN4O8[7] |

| Molecular Weight | 633.13 g/mol [7] |

| Alternative Names | ICSN-3250 HCl, ICSN 3250 HCl[7] |

| Purity | ≥98% (typically analyzed by HPLC)[5][7] |

| Appearance | Solid powder[8] |

| Solubility | Soluble in DMSO[8] |

| Storage | Store at -20°C for long-term stability[4][8] |

Mechanism of Action: A Novel Approach to mTOR Inhibition

The mTOR signaling pathway is a central regulator of cellular metabolism and growth and is frequently dysregulated in cancer. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound is a specific inhibitor of mTORC1.[1][3]

The mechanism of action of this compound is distinct from that of other mTOR inhibitors:

-

Not a Kinase Inhibitor: Unlike rapamycin and its analogs, ICSN3250 does not directly inhibit the kinase activity of mTOR.[2][5]

-

Competition with Phosphatidic Acid (PA): ICSN3250 competes with and displaces the lipid second messenger, phosphatidic acid (PA), from its binding site on the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[1][2][3]

-

Prevention of mTOR Activation: The binding of PA to the FRB domain is a crucial step in the activation of mTORC1. By displacing PA, ICSN3250 prevents the activation of mTORC1 and its downstream signaling cascade, which includes key proteins like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3]

-

Induction of Cytotoxicity: The inhibition of mTORC1 signaling ultimately leads to the suppression of protein synthesis and cell growth, and the induction of apoptosis, particularly in cancer cells that are highly dependent on the mTOR pathway.[1][4]

This unique mechanism of targeting the PA-binding site on the FRB domain makes ICSN3250 a promising candidate for overcoming resistance to conventional mTOR kinase inhibitors.

Caption: Signaling pathway of mTORC1 and the inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily from in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| HCT116 | Colorectal Carcinoma | 0.6 - 77 | 24-72h incubation |

| U2OS | Osteosarcoma | 0.6 - 77 | 24-72h incubation |

| U87 | Glioblastoma | 0.6 - 77 | 24-72h incubation |

| K562 | Chronic Myelogenous Leukemia | 0.6 - 77 | 24-72h incubation |

Note: A specific IC50 value for each cell line is not detailed in the provided search results, but a general effective range is reported.[2]

Table 2: Experimental Concentrations in In Vitro Assays

| Assay | Cell Line | Concentration (nmol/L) | Duration |

| Western Blot | HCT116 | 10 - 100 | 24 hours |

| Immunoprecipitation | HCT116 | 100 | Not Specified |

| mTOR Localization | HCT116 | 100 | 24 hours |

| In Vitro Kinase Assay | - | Up to 10,000 | Not Specified |

| Cell Viability (ex vivo) | Primary Colorectal Cancer Cells | 100 | 72 hours |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the phosphorylation status of mTORC1 downstream targets.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat HCT116 cells with the desired concentrations of this compound for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of mTOR.

Materials:

-

Recombinant active mTOR

-

Kinase assay buffer

-

Substrate (e.g., recombinant S6K1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Reaction Setup: In a 96-well plate, add the recombinant mTOR enzyme, the substrate, and different concentrations of this compound in the kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

Data Analysis: Determine the kinase activity at each concentration of the inhibitor and calculate the IC50 value.

Immunoprecipitation

This protocol is used to study the interaction between mTOR and other proteins in the presence of this compound.

Materials:

-

HCT116 cells

-

This compound

-

IP lysis buffer

-

Anti-mTOR antibody

-

Protein A/G agarose beads

-

Wash buffer

Procedure:

-

Cell Treatment and Lysis: Treat HCT116 cells with this compound. Lyse the cells in IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-mTOR antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ICSN3250 HCl | Specific mTOR Inhibitor | Anticancer | TargetMol [targetmol.com]

- 5. This compound | 1561902-79-1 | mTOR | MOLNOVA [molnova.cn]

- 6. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICSN3250 HCl - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols: ICSN3250 Hydrochloride in HCT116 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICSN3250 hydrochloride is a novel and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1] In cancer cells, the mTOR signaling pathway is often hyperactivated, making it a prime target for therapeutic intervention. ICSN3250 exhibits a unique mechanism of action by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing its activation. This compound has demonstrated significant cytotoxicity specifically in cancer cells, with up to a 100-fold greater sensitivity observed in cancer cells compared to non-cancerous cells.[1] This document provides detailed application notes and protocols for studying the effects of this compound on the HCT116 human colorectal carcinoma cell line, a widely used model in cancer research.[2]

Mechanism of Action

This compound is a potent and selective inhibitor of mTOR Complex 1 (mTORC1). Its mechanism involves the displacement of phosphatidic acid at the FRB domain of mTOR, which is a distinct mechanism from other known mTOR inhibitors. This inhibition leads to a downstream cascade of events, primarily affecting protein synthesis and cell cycle progression. Specifically, ICSN3250 has been shown to completely inhibit the phosphorylation of key mTORC1 targets, including S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1) in HCT116 cells.[3]

Data Presentation

Table 1: Effects of this compound on HCT116 Cell Viability

| Concentration (nM) | Inhibition of Cell Viability (%) |

| 10 | Data not available |

| 50 | Significant inhibition observed |

| 100 | Complete inhibition of mTORC1 signaling |

Note: Specific IC50 values for HCT116 cells were not explicitly available in the provided search results, but significant cytotoxic effects were noted at nanomolar concentrations.[3][4]

Table 2: Effects of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)

| Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | Baseline | Baseline | Baseline |

| Indicated Conc. | Increased accumulation | Decrease | Variable |

Note: The search results indicate that ICSN3250 treatment leads to cell cycle arrest, with an accumulation of cells in the G0/G1 phase.[3] Precise quantitative data from the provided results is not available and would need to be generated experimentally.

Table 3: Effects of this compound on Apoptosis in HCT116 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

| Control (DMSO) | Baseline | Baseline |

| ICSN3250 (100 nM, 48h) | Increased | Increased |

Note: mTOR inhibitors, in general, are known to induce apoptosis in colon cancer cells.[5] While direct quantitative data for ICSN3250-induced apoptosis in HCT116 is not detailed in the search results, it is a predicted and observed outcome of mTORC1 inhibition.

Experimental Protocols

Cell Culture

The HCT116 human colorectal carcinoma cell line should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

-

Seed HCT116 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat HCT116 cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Western Blot Analysis

-

Treat HCT116 cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-S6, S6, p-4EBP1, 4EBP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Caption: Experimental workflow for evaluating ICSN3250 in HCT116 cells.

Caption: ICSN3250 inhibits the mTORC1 signaling pathway in HCT116 cells.

References

- 1. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for ICSN3250 in mTORC1 Activation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the novel mTORC1 inhibitor, ICSN3250, and detailed protocols for its use in studying mTORC1 signaling. ICSN3250 offers a unique mechanism of action, providing a valuable tool for research and drug development in oncology and other fields where mTORC1 activity is implicated.

Introduction to ICSN3250

ICSN3250 is a synthetic analogue of halitulin, a marine natural product. It functions as a specific and potent inhibitor of the mTORC1 signaling pathway. Unlike traditional mTOR inhibitors such as rapamycin and its analogues, ICSN3250 does not directly inhibit the kinase activity of mTOR at physiologically relevant concentrations. Instead, it employs a novel mechanism by displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTORC1 activation.[1][2][3] This allosteric inhibition mechanism contributes to its high specificity for mTORC1 over mTORC2 and other protein kinases.[1][2]

A key feature of ICSN3250 is its selective cytotoxicity towards cancer cells, with noncancerous cells showing significantly lower sensitivity.[1][2] This selectivity makes ICSN3250 a promising candidate for further investigation in cancer therapeutics.

Mechanism of Action

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[1][4] Its activation is tightly controlled by various upstream signals, including growth factors and nutrients. Phosphatidic acid (PA) is a crucial lipid second messenger that directly binds to the FRB domain of mTOR, promoting mTORC1 activation.[2][5]

ICSN3250 exerts its inhibitory effect by competitively binding to the FRB domain of mTOR, thereby displacing PA.[1][2][3] This displacement prevents the PA-mediated conformational changes required for mTORC1 activation, leading to the downstream inhibition of mTORC1 signaling. This is achieved without affecting the kinase activity of mTOR at nanomolar concentrations or the localization of mTORC1 to the lysosomal surface.[1][2]

Caption: ICSN3250 inhibits mTORC1 by displacing Phosphatidic Acid.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ICSN3250 in mTORC1 inhibition studies.

Table 1: Cellular Activity of ICSN3250

| Parameter | Cell Line | Value | Reference |

| mTORC1 Inhibition | TSC2+/+ MEFs | >50 nM | [1] |

| mTORC1 Inhibition | HCT116 | ~100 nM (complete inhibition) | [1][2] |

| mTORC1 Inhibition | U2OS | ~100 nM (complete inhibition) | [2] |

Table 2: Biochemical Activity and Specificity of ICSN3250

| Parameter | Target | Value | Reference |

| In Vitro Kinase Inhibition | mTOR | ~10 µM | [1] |

| Reference (Rapamycin) | mTOR | 0.1 nM | [1] |

| Binding | mTOR (full length) | Direct Interaction | [1] |

| Binding | FRB domain of mTOR | Direct Interaction | [1] |

| Kinase Specificity | PI3Kα,β,γ,δ, PKCα, PKCϵ, SRC, AKT1, EGFR, PDK1 | No significant inhibition | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments involving ICSN3250 are provided below.

Protocol 1: Western Blot Analysis of mTORC1 Signaling

This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1, such as S6K1 and 4E-BP1, upon treatment with ICSN3250.

Materials:

-

HCT116 or U2OS cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

ICSN3250 (stock solution in DMSO)

-

Phosphatidic Acid (PA) (optional, for competition assays)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate HCT116 or U2OS cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of ICSN3250 (e.g., 10, 50, 100, 200 nM) for a specified duration (e.g., 24 hours).[2] A vehicle control (DMSO) should be included.

-

For competition assays, cells can be co-treated with ICSN3250 (e.g., 100 nM) and increasing concentrations of PA (e.g., 50, 100, 200 µM).[1][6]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Caption: Workflow for Western Blot analysis of mTORC1 signaling.

Protocol 2: In Vitro mTOR Kinase Assay

This assay is used to determine if ICSN3250 directly inhibits the kinase activity of mTOR.

Materials:

-

Recombinant active mTOR enzyme

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., recombinant S6K1)

-

ICSN3250

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of ICSN3250 in kinase assay buffer. A known mTOR kinase inhibitor (e.g., Torin1) should be used as a positive control.

-

In a 96-well plate, add the mTOR enzyme, the substrate, and the ICSN3250 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each ICSN3250 concentration and determine the IC50 value.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is employed to confirm the direct interaction between ICSN3250 and mTOR or its FRB domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant mTOR protein or FRB domain

-

ICSN3250

-

Running buffer

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the recombinant mTOR protein or its FRB domain onto the sensor chip surface.

-

Prepare a series of concentrations of ICSN3250 in the running buffer.

-

Inject the ICSN3250 solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of ICSN3250.

-

Regenerate the sensor surface between injections.

-

Analyze the binding data to determine the binding affinity (KD).

Conclusion

ICSN3250 represents a new class of mTORC1 inhibitors with a distinct mechanism of action. Its specificity for mTORC1 and selective cytotoxicity in cancer cells make it a valuable tool for both basic research into mTOR signaling and for the development of novel anticancer therapies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize ICSN3250 in their studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for ICSN3250 Hydrochloride in In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICSN3250 hydrochloride is a novel, potent, and specific inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. ICSN3250, a synthetic analog of the marine alkaloid halitulin, exhibits a unique mechanism of action that distinguishes it from other mTOR inhibitors.[1][2] It demonstrates enhanced cytotoxicity specifically in cancer cells, with significantly less impact on non-cancerous cells, suggesting a favorable therapeutic window.[1] These characteristics make this compound a promising candidate for preclinical and clinical development in oncology.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism of mTORC1 inhibition. Unlike rapamycin and its analogs (rapalogs) that form a ternary complex with FKBP12 and the FRB domain of mTOR, or ATP-competitive inhibitors that target the kinase domain, ICSN3250 directly targets the FRB domain of mTOR.[1][2] It competitively displaces phosphatidic acid (PA), a crucial lipid second messenger that activates mTORC1.[1][2][3] By preventing PA binding, ICSN3250 inhibits mTORC1 signaling, leading to downstream effects such as the dephosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]

Caption: Mechanism of ICSN3250 Action on mTORC1 Signaling.

In Vivo Applications

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancer. Its efficacy, coupled with its cancer cell-specific cytotoxicity, underscores its potential as a therapeutic agent.

Quantitative Data Summary

| Cancer Model | Cell Line | Animal Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Colorectal Carcinoma | HCT116 | Nude Mice | 10 mg/kg, i.p., daily | Significant reduction in tumor volume | [1] |

| Chronic Myelogenous Leukemia | K562 | Nude Mice | 10 mg/kg, i.p., daily | Significant reduction in tumor volume | [1] |

Note: The table summarizes data from published preclinical studies. Specific TGI percentages and statistical significance should be referred to in the original publication.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in in vivo cancer models.

Human Tumor Xenograft Model Protocol

This protocol outlines the general procedure for establishing and treating human tumor xenografts in immunodeficient mice.

Caption: Experimental Workflow for In Vivo Xenograft Studies.

1. Cell Culture and Preparation:

-

Culture human cancer cell lines (e.g., HCT116, K562) in appropriate media and conditions.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.

2. Animal Handling and Tumor Implantation:

-

Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

-

Subcutaneously inject the prepared cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

4. Preparation and Administration of this compound:

-

Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Administer the compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 10 mg/kg daily).

5. Efficacy and Toxicity Assessment:

-

Continue to measure tumor volume and body weight regularly throughout the study.

-

Monitor the animals for any signs of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Pharmacokinetic Analysis Protocol

1. Dosing and Sampling:

-

Administer a single dose of this compound to animals (e.g., via intravenous and oral routes).

-

Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

2. Bioanalytical Method:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of ICSN3250 in plasma.

-

Analyze the plasma samples to determine the concentration of ICSN3250 at each time point.

3. Pharmacokinetic Parameter Calculation:

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound represents a novel class of mTOR inhibitors with a distinct mechanism of action and promising anti-cancer activity in preclinical models. The provided application notes and protocols serve as a guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in the drug development process.

References

Application Note: Analysis of Autophagy Activation by ICSN3250

For Research Use Only.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The mechanistic target of rapamycin complex 1 (mTORC1) is a key negative regulator of autophagy. ICSN3250 is a novel and specific inhibitor of mTORC1, inducing autophagy through a distinct mechanism of action. This application note provides detailed protocols for the analysis of autophagy activation in mammalian cells treated with ICSN3250.

ICSN3250 operates by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTORC1 activation.[1][2] This inhibition of mTORC1 signaling leads to the initiation of the autophagy cascade. This unique mechanism makes ICSN3250 a valuable tool for studying autophagy in various cellular contexts, particularly in cancer research where mTOR signaling is often dysregulated.[1][3]

Signaling Pathway of ICSN3250-Induced Autophagy

ICSN3250 inhibits mTORC1, a central regulator of cell growth and autophagy.[1][3] Under normal conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation. By displacing phosphatidic acid, ICSN3250 prevents mTORC1 activation, lifting this inhibition and allowing the ULK1 complex to initiate the formation of the autophagosome.[1][4][5]

Experimental Protocols

The following protocols describe the induction of autophagy using ICSN3250 and subsequent analysis by Western blotting and fluorescence microscopy.

Experimental Workflow

The general workflow for analyzing ICSN3250-induced autophagy involves treating cells with the compound, followed by sample preparation for either protein analysis or imaging to detect markers of autophagy.

Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol is for the detection of the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, key indicators of autophagic activity.[6][7]

Materials:

-

Cells (e.g., HCT116, U2OS)

-

Complete cell culture medium

-

ICSN3250 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treatment: Treat cells with the desired concentration of ICSN3250 (e.g., 10-100 nM) or vehicle (DMSO) for the indicated time (e.g., 24 hours).[1] A positive control, such as starvation (EBSS) or rapamycin, can be included. To analyze autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 2-4 hours of ICSN3250 treatment.[8][9]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-